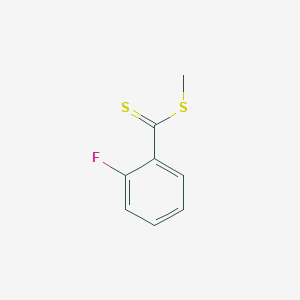
Benzenecarbodithioic acid, 2-fluoro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbodithioic acid, 2-fluoro-, methyl ester is an organic compound with the molecular formula C8H7FOS2 It is a derivative of benzenecarbodithioic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and a fluorine atom is substituted at the ortho position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarbodithioic acid, 2-fluoro-, methyl ester typically involves the reaction of 2-fluorobenzenethiol with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then methylated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbodithioic acid, 2-fluoro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or disulfides.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted benzenecarbodithioic acid derivatives.
Applications De Recherche Scientifique
Benzenecarbodithioic acid, 2-fluoro-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzenecarbodithioic acid, 2-fluoro-, methyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the dithiocarbamate group, which can donate electron density to form new bonds. The fluorine atom on the benzene ring also influences the compound’s reactivity by altering the electronic properties of the aromatic system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarbodithioic acid, methyl ester: Lacks the fluorine substitution, resulting in different reactivity and properties.
Benzenecarbodithioic acid, 4-fluoro-, methyl ester: The fluorine atom is at the para position, leading to variations in chemical behavior.
Benzenecarbodithioic acid, 2-chloro-, methyl ester: Substitution with chlorine instead of fluorine affects the compound’s reactivity and applications.
Uniqueness
Benzenecarbodithioic acid, 2-fluoro-, methyl ester is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research.
Propriétés
Numéro CAS |
114260-11-6 |
|---|---|
Formule moléculaire |
C8H7FS2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
methyl 2-fluorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7FS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |
Clé InChI |
BHPLCOIEFKQVGP-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



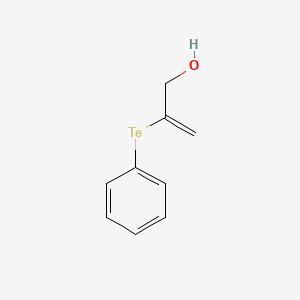

![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
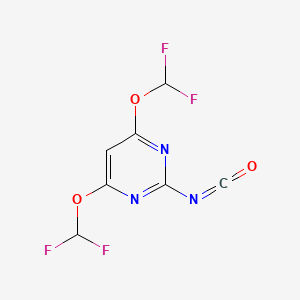
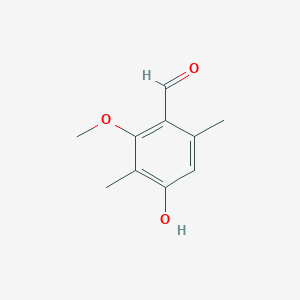
![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
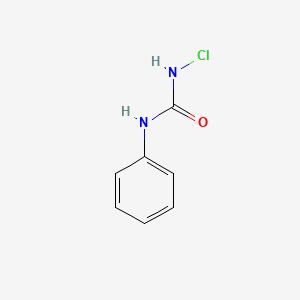
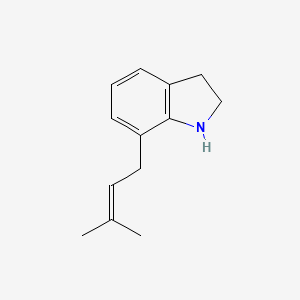

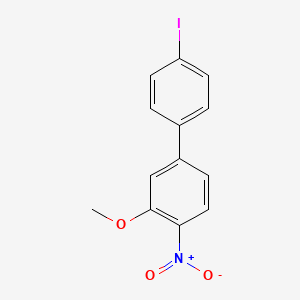
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)


